

Discovery and history of 3-Morpholinopropanoic acid

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Compound of Interest

Compound Name: 3-Morpholinopropanoic acid

Cat. No.: B171637

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An In-depth Technical Guide to **3-Morpholinopropanoic Acid**: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of **3-Morpholinopropanoic acid**, a versatile bifunctional molecule utilized in various scientific and industrial applications. The document details its probable historical origins, established synthetic protocols, physicochemical properties, and its role as a key building block in the development of therapeutic agents and other advanced materials.

Discovery and History

The precise historical account of the first synthesis of **3-Morpholinopropanoic acid** is not prominently documented in readily available scientific literature. However, its discovery can be contextualized within the broader history of morpholine chemistry and the development of fundamental organic reactions. Morpholine itself was first prepared in the late 19th century, and its high nucleophilicity was quickly recognized.

The most probable and straightforward route to **3-Morpholinopropanoic acid** is the aza-Michael addition of morpholine to acrylic acid or its esters. The Michael reaction, discovered by Arthur Michael in 1887, is a cornerstone of organic synthesis. Given the simplicity and high efficiency of this reaction, it is plausible that **3-Morpholinopropanoic acid** was first synthesized in the early to mid-20th century as part of systematic studies on the reactivity of morpholine with α,β -unsaturated carbonyl compounds.

Another early and likely route to this compound is the reaction of morpholine with β -propiolactone.^{[1][2]} This reaction provides a direct pathway to the β -amino acid structure. While β -propiolactone itself was discovered in the early 20th century, its use as a versatile reagent for introducing a 3-hydroxypropionyl or 3-aminopropionyl group became more common in subsequent decades.

While a seminal "discovery" paper remains elusive, the compound's presence in the chemical literature has grown significantly with the advancement of drug discovery and materials science, where it serves as a valuable building block and linker. Its CAS Number is 4497-04-5.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Morpholinopropanoic acid** is presented in Table 1.

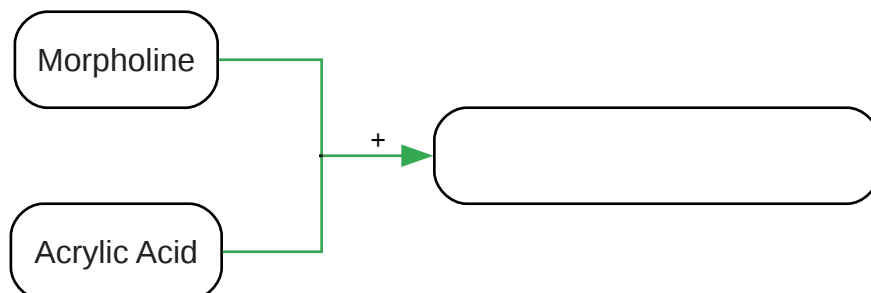
Property	Value	Reference
CAS Number	4497-04-5	[3]
Molecular Formula	C ₇ H ₁₃ NO ₃	[3]
Molecular Weight	159.18 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	74-76 °C	
Boiling Point	174-176 °C (at 2 Torr)	
pKa	3.74 ± 0.10 (Predicted)	
SMILES	O=C(O)CCN1CCOCC1	[4]
InChIKey	YUYHRSGXZZVNMS-UHFFFAOYSA-N	[3]

Synthesis of 3-Morpholinopropanoic Acid

Several methods for the synthesis of **3-Morpholinopropanoic acid** have been reported. The most common and practical approaches are detailed below.

Aza-Michael Addition of Morpholine to Acrylic Acid

This is a direct and efficient one-step synthesis.



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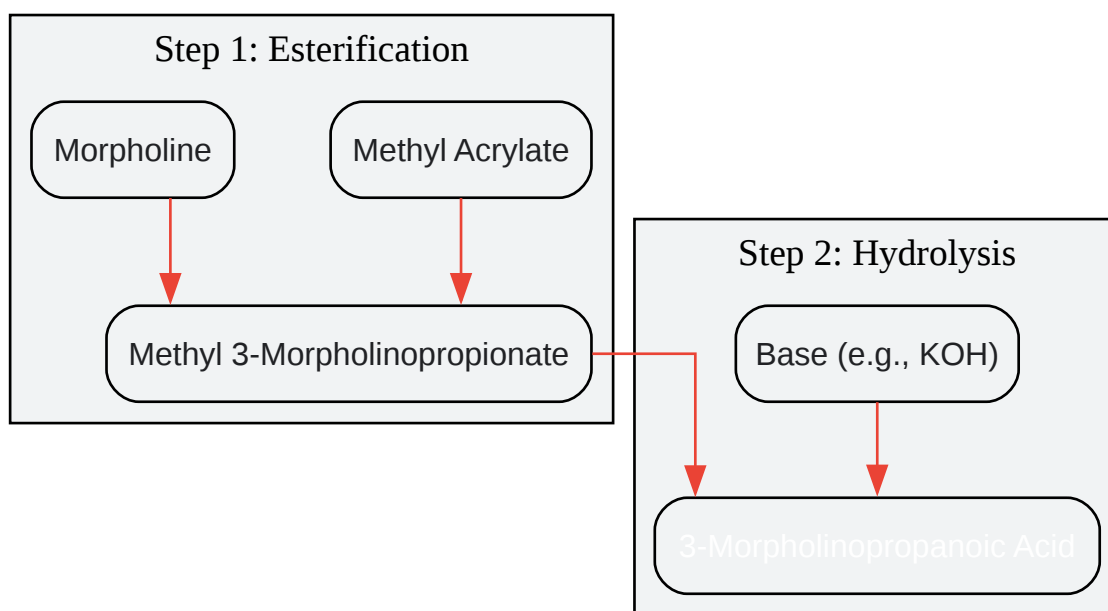
Aza-Michael addition of morpholine to acrylic acid.

Experimental Protocol:

- To a solution of acrylic acid (1.0 eq) in a suitable solvent such as water or a lower alcohol, add morpholine (1.0-1.2 eq) dropwise at room temperature.
- The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Hydrolysis of Methyl 3-Morpholinopropionate

This two-step process involves the initial formation of the methyl ester followed by hydrolysis.



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Two-step synthesis via ester hydrolysis.

Experimental Protocol:

- Step 1: Synthesis of Methyl 3-Morpholinopropionate
 - Combine morpholine (1.0 eq) and methyl acrylate (1.0-1.2 eq) in a reaction vessel. The reaction can often be performed neat or in a solvent like methanol.
 - Stir the mixture at room temperature. The reaction is typically complete within a few hours.
 - The resulting methyl 3-morpholinopropionate can be purified by distillation under reduced pressure or used directly in the next step.
- Step 2: Hydrolysis
 - Dissolve methyl 3-morpholinopropionate (1.0 eq) in an alcohol-water mixture (e.g., ethanol/water).
 - Add a stoichiometric amount or a slight excess of a base, such as potassium hydroxide or sodium hydroxide (1.0-1.2 eq).

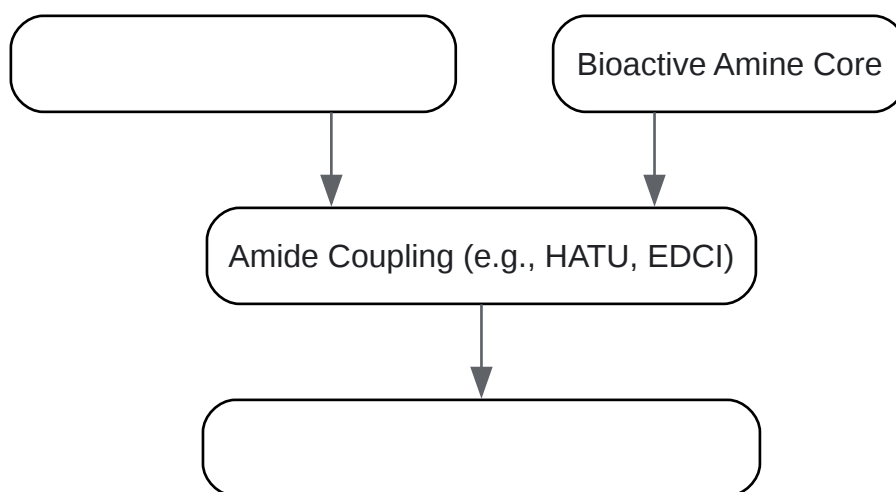
- Heat the mixture to reflux and stir for 2-4 hours.
- After cooling to room temperature, acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 3-4.
- The product will precipitate and can be collected by filtration, washed with cold water, and dried.

Applications in Drug Discovery and Development

3-Morpholinopropanoic acid is a valuable building block in medicinal chemistry, often used to introduce a morpholine moiety and a carboxylic acid handle into a molecule. This can improve physicochemical properties such as solubility and provide a point for further chemical modification.

As an Intermediate in the Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various inhibitors targeting different enzymes and receptors.



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General workflow for incorporating **3-Morpholinopropanoic acid**.

Examples of Biologically Active Molecules Synthesized Using **3-Morpholinopropanoic Acid**:

Target	Compound Class	Therapeutic Area
Indoleamine 2,3-dioxygenase 1 (IDO1)	Benzimidazole Derivatives	Oncology
Aurora A Kinase	Oxindole Derivatives	Oncology
Bruton's Tyrosine Kinase (BTK)	Pyrimidine and Pyridine Compounds	Autoimmune Diseases, Oncology

Experimental Protocol for Amide Coupling:

- Dissolve the amine-containing core molecule (1.0 eq) and **3-Morpholinopropanoic acid** (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
- Add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) and an amine base like DIPEA (2.0-3.0 eq).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Conclusion

3-Morpholinopropanoic acid, while lacking a dramatic discovery story, is a testament to the enduring utility of fundamental chemical structures and reactions. Its straightforward synthesis and bifunctional nature have established it as a valuable component in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery. The continued exploration of its utility in creating novel bioactive compounds and functional materials is anticipated.

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